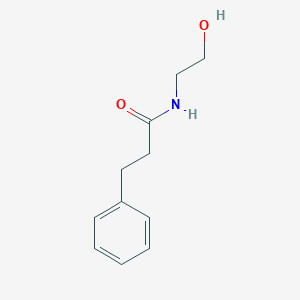
Dimethyl decafluoroheptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl decafluoroheptanedioate is a chemical compound with the molecular formula C₉H₆F₁₀O₄ It is a fluorinated ester, which means it contains fluorine atoms and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl decafluoroheptanedioate can be synthesized through several methods. One common approach involves the esterification of decafluoroheptanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl decafluoroheptanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield decafluoroheptanedioic acid and methanol.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
Hydrolysis: Decafluoroheptanedioic acid and methanol.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted fluorinated compounds depending on the reagents used.
Applications De Recherche Scientifique
Dimethyl decafluoroheptanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.
Mécanisme D'action
The mechanism of action of dimethyl decafluoroheptanedioate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, leading to altered biological activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert their effects on target cells or tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl fumarate: Another ester with different chemical properties and applications.
Dimethyl terephthalate: Used in the production of polyesters and has distinct industrial applications.
Dimethyl oxalate: Utilized in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
Dimethyl decafluoroheptanedioate is unique due to its high fluorine content, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring enhanced chemical resistance, stability, and specific interactions with biological targets.
Propriétés
Numéro CAS |
54404-53-4 |
|---|---|
Formule moléculaire |
C9H6F10O4 |
Poids moléculaire |
368.12 g/mol |
Nom IUPAC |
dimethyl 2,2,3,3,4,4,5,5,6,6-decafluoroheptanedioate |
InChI |
InChI=1S/C9H6F10O4/c1-22-3(20)5(10,11)7(14,15)9(18,19)8(16,17)6(12,13)4(21)23-2/h1-2H3 |
Clé InChI |
XCBHQRMXXUTPHF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-](/img/structure/B14641145.png)
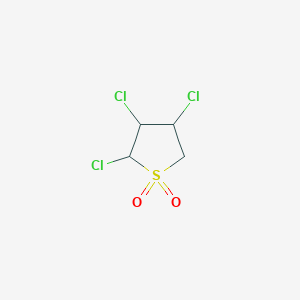
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
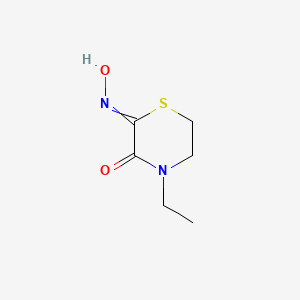
![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)
![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)

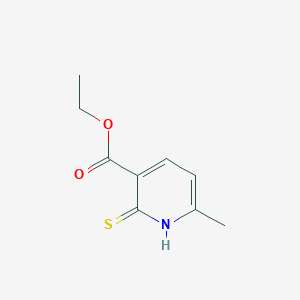
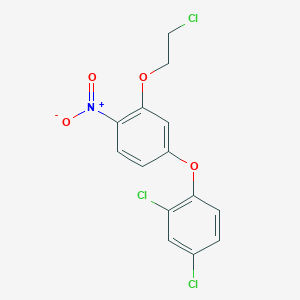

![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)


